[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](morpholin-4-yl)methanone [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](morpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19995002
InChI: InChI=1S/C14H15N3O3S/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3
SMILES:
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](morpholin-4-yl)methanone

CAS No.:

Cat. No.: VC19995002

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](morpholin-4-yl)methanone -

Specification

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
IUPAC Name [4-(4-methoxyphenyl)thiadiazol-5-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C14H15N3O3S/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3
Standard InChI Key IIHLTZNUXUHCEJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCOCC3

Introduction

The compound 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone belongs to the class of heterocyclic compounds featuring a thiadiazole core. This structure is characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The compound also incorporates a morpholine moiety and a methoxyphenyl substituent, which contribute to its unique chemical and biological properties.

Synthesis Pathway

The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves:

  • Formation of the Thiadiazole Core: This is achieved through cyclization reactions involving thiosemicarbazide derivatives and oxidizing agents.

  • Attachment of the Methoxyphenyl Group: Electrophilic substitution reactions introduce the methoxyphenyl substituent at the desired position.

  • Incorporation of the Morpholine Moiety: Amide bond formation between the thiadiazole derivative and morpholine completes the synthesis.

Biological Significance

Compounds containing thiadiazole rings have been widely studied for their pharmacological activities due to their electron-rich aromatic systems, which facilitate interactions with biological targets.

Potential Applications:

  • Antimicrobial Activity: The thiadiazole ring is known to disrupt bacterial enzymes by interacting with metal ions in active sites.

  • Anticancer Properties: Methoxyphenyl groups enhance cytotoxicity against cancer cells by promoting apoptosis pathways.

  • CNS Activity: Morpholine derivatives often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier.

Molecular Docking Studies

Molecular docking simulations suggest that 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone can bind effectively to active sites of enzymes such as tyrosine kinases and metalloproteins, making it a promising candidate for drug development.

Comparative Analysis with Similar Compounds

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesApplications
[4-(1,2,3-Thiadiazole-4-carbonyl)morpholine] Lacks methoxyphenyl groupAntimicrobial agent
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Bromophenyl substituentAnticancer activity
Novel Triazolo Derivatives Triazolo ring instead of thiadiazoleCNS disorders and anticancer

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